![molecular formula C22H34N4O3 B2529686 tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate CAS No. 2319635-63-5](/img/structure/B2529686.png)
tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a bicyclic octane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethyl}piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The pyrazole and piperidine rings serve as critical sites for nucleophilic substitution. For example, halogenated derivatives undergo cyanation under palladium catalysis:
Reaction | Conditions | Yield | Product |
---|---|---|---|
Bromopyrazole → Cyanopyrazole | tert-Butanol/water, Pd(PPh₃)₄, K₄[Fe(CN)₆], DBU, 90°C, 16 h | 84.85% | tert-Butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate |
This reaction demonstrates the compound’s compatibility with transition metal-catalyzed cross-coupling, enabling functional group diversification.
Cyclization and Ring Formation
The bicyclo[3.2.1]octane system is synthesized via intramolecular cyclization. Key steps include:
-
Formation of the 8-azabicyclo[3.2.1]octane core : Acid- or base-catalyzed cyclization of precursor amines, often involving intermediates like tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .
-
Stereochemical control : Endo-configured bicyclic derivatives (e.g., ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane) exhibit enhanced stability and bioactivity compared to exo-diastereomers .
Oxidation and Reduction
-
Oxidation : The ketone group at the 2-oxo position can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄), though this is rarely employed due to competing side reactions.
-
Reduction : Selective reduction of the amide carbonyl to an alcohol is achievable using LiAlH₄, but this risks over-reduction of the pyrazole ring .
Sulfonamide Formation
Introduction of sulfonamide groups enhances pharmacological properties:
Reagent | Conditions | Result |
---|---|---|
Sulfonyl chlorides | DCM, pyridine, 0°C → RT | Pyrazole-azabicyclo[3.2.1]octane sulfonamides (e.g., ARN19689) |
Structural Modifications and SAR Insights
Modifications to the pyrazole and bicyclic moieties significantly impact biological activity:
Stability and Degradation Pathways
-
Hydrolysis : The tert-butyl carbamate group is susceptible to acidic hydrolysis (e.g., TFA in DCM), yielding free piperidine intermediates .
-
Thermal stability : Decomposition occurs above 200°C, with fragmentation of the bicyclo[3.2.1]octane system observed via TGA .
Comparative Reactivity Table
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a piperidine ring, a pyrazole moiety, and a tert-butyl group, which contribute to its lipophilicity and potential biological activity. The molecular formula is C20H30N4O3 with a molecular weight of approximately 378.48 g/mol.
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of piperidine have been found to inhibit tumor growth in various cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent.
Case Study: Crizotinib Analogs
A study highlighted the synthesis of related compounds that serve as intermediates in the production of crizotinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The synthesis involved multiple steps, confirming the structural integrity of the target compound through techniques such as mass spectrometry and NMR spectroscopy .
Neurological Research
The unique structure of this compound suggests potential applications in neurological research. Its ability to interact with neurotransmitter receptors may provide insights into treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress, indicating that this compound may possess neuroprotective properties worth investigating further .
Synthetic Applications
The synthesis of this compound can be achieved through various synthetic routes, making it a valuable intermediate in organic synthesis.
Table 1: Synthetic Methods for Tert-butyl 4-{2-oxo...}
Methodology | Description | Yield (%) |
---|---|---|
Multi-step synthesis | Involves the use of tert-butyl piperidine derivatives as starting materials | 49.9 |
Cyclization reactions | Formation of cyclic structures through condensation reactions | Varies |
Functional group modifications | Introduction of functional groups to enhance biological activity | Varies |
Pharmacological Insights
The pharmacological profile of tert-butyl 4-{2-oxo...} suggests it may act on multiple biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.
Potential Mechanisms of Action
Research indicates that compounds with similar structures can modulate enzyme activity or receptor binding, leading to therapeutic effects in various disease models.
Mécanisme D'action
The mechanism of action of tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate include:
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various scientific and industrial applications .
Activité Biologique
Tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the metabolism of endocannabinoids, which are critical in various physiological processes including pain and inflammation regulation.
The compound features a complex structure consisting of a piperidine core substituted with a tert-butyl group and a pyrazole moiety, which is linked to an azabicyclo[3.2.1]octane framework. The structural complexity contributes to its unique biological activity, particularly in inhibiting NAAA, thus preserving endogenous palmitoylethanolamide (PEA) levels, which has anti-inflammatory effects.
Inhibition of NAAA
Research indicates that compounds similar to this compound exhibit strong inhibitory activity against NAAA. For instance, a study reported that derivatives of azabicyclic compounds showed IC50 values in the low nanomolar range, indicating potent inhibition . The inhibition mechanism is non-covalent, suggesting that the compound interacts reversibly with the enzyme.
Compound | IC50 (μM) | Mechanism |
---|---|---|
ARN19689 | 0.042 | Non-covalent NAAA inhibitor |
ARN16186 | 0.078 | Non-covalent NAAA inhibitor |
tert-butyl derivative | 0.64 | Non-covalent NAAA inhibitor |
Anti-inflammatory Effects
The inhibition of NAAA leads to increased levels of PEA, which is associated with anti-inflammatory and analgesic properties. This suggests that the compound could be beneficial in managing inflammatory conditions such as chronic pain and neuroinflammatory disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Discovery and SAR Evolution : A comprehensive study focused on the structure–activity relationship (SAR) among pyrazole azabicyclic compounds revealed that specific substitutions can significantly enhance inhibitory potency against NAAA . The findings indicated that hydrophobic interactions play a crucial role in binding affinity.
- Pharmacokinetic Properties : Investigations into pharmacokinetics showed that certain derivatives exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can effectively reduce inflammation and pain responses, supporting their potential clinical applications in treating inflammatory diseases .
Propriétés
IUPAC Name |
tert-butyl 4-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-22(2,3)29-21(28)24-11-7-16(8-12-24)13-20(27)26-17-5-6-18(26)15-19(14-17)25-10-4-9-23-25/h4,9-10,16-19H,5-8,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMQBIBIPFZBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.